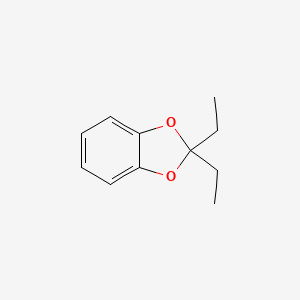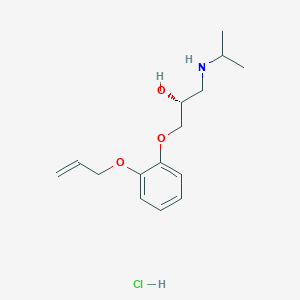![molecular formula C28H17BrN2 B14690433 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 24118-81-8](/img/structure/B14690433.png)
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that features a bromophenyl group, a quinoline moiety, and a benzoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the bromophenyl and quinoline units. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s quinoline moiety can intercalate into DNA, while the bromophenyl group can form covalent bonds with nucleophilic sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- 1-(4-Methylphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- 1-(4-Fluorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
Uniqueness
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other halogens. This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
24118-81-8 |
|---|---|
Molekularformel |
C28H17BrN2 |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C28H17BrN2/c29-21-13-9-19(10-14-21)23-17-27(25-15-12-20-6-2-4-8-24(20)30-25)31-26-16-11-18-5-1-3-7-22(18)28(23)26/h1-17H |
InChI-Schlüssel |
PLFQVBMGLCFSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


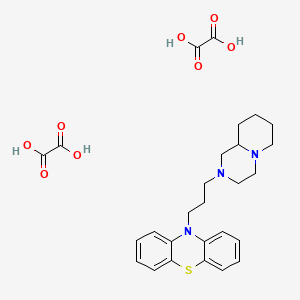
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
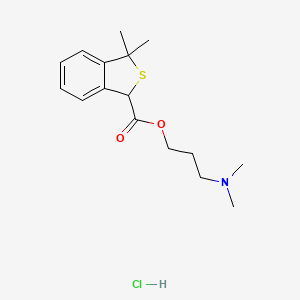
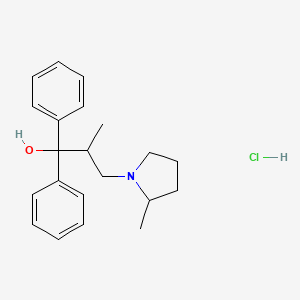
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
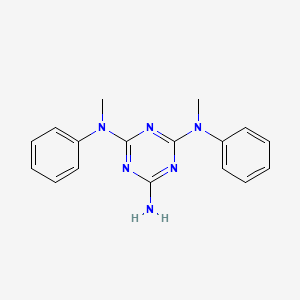
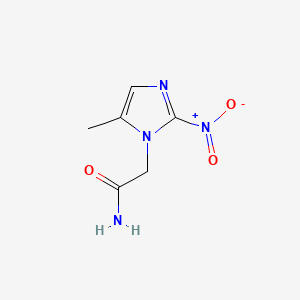
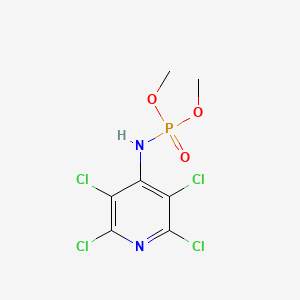
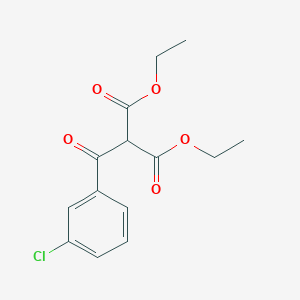
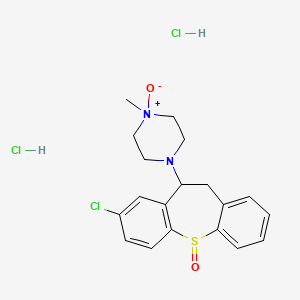
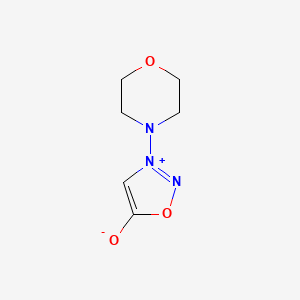
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
